2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid
Description
Properties
IUPAC Name |
3-oxo-3-(2,2,2-trifluoroethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)2-9-3(10)1-4(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJBJWBNWGDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Coupling Reagents
One prominent method involves the reaction of a carboxylic acid derivative with 2,2,2-trifluoroethylamine using coupling reagents in the presence of a base. This method is described in patent literature for related trifluoroethyl amides and can be adapted for 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid.
- Step A: Contact a carboxylic acid derivative (e.g., acetic acid or an ester) with 2,2,2-trifluoroethylamine and a coupling reagent (such as carbodiimides or other activating agents) in the presence of a base to form an amide intermediate.
- Step B: Optional hydrogenolysis or further purification steps to yield the target amide compound.
- Step C: Conversion to salt forms if required by reaction with suitable acids (e.g., hydrochloric, trifluoroacetic acid) for enhanced stability or solubility.
This approach is supported by EP2621894B1, which describes the preparation of trifluoroethyl amides via coupling reagents and amines, highlighting the utility of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as an intermediate.
Esterification and Subsequent Amidation
Another route involves first preparing 2,2,2-trifluoroethyl acetate as a precursor, followed by conversion to the amide.
Preparation of 2,2,2-Trifluoroethyl Acetate:
- React potassium acetate with 1,1,1-trifluoro-2-chloroethane (HCFC133a) under phase-transfer catalysis in a polar aprotic solvent (e.g., N-methylpyrrolidone).
- Conditions: Temperature 180–210 °C, reaction time 2–8 hours, pressure 0.2–4.0 MPa.
- Phase-transfer catalysts such as tetrabutylammonium bromide or polyethylene glycol 6000 accelerate the nucleophilic substitution reaction.
- Product purification via flash distillation and rectification yields 2,2,2-trifluoroethyl acetate with purity >98% and yield up to 96.8%.
-
- The ester can be reacted with ammonia or amines to form the corresponding amide, this compound, under controlled conditions.
Reaction Conditions and Catalysts
Detailed Research Findings
Esterification Step
- The nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane by acetate ion is the key reaction.
- Phase-transfer catalysts facilitate the transfer of acetate ions into the organic phase, increasing reaction rate and yield.
- Flash distillation with rectification efficiently purifies the ester, achieving over 98% purity.
- The process reduces equipment corrosion and odor issues compared to prior art.
- The reaction exhibits a potassium acetate conversion rate of 97.2% and ester yield of 96.8% under optimized conditions.
Amidation Step
- The amide formation from esters or acid derivatives with 2,2,2-trifluoroethylamine or ammonia is typically performed under mild conditions using coupling reagents.
- Hydrogenolysis catalysts may be employed for intermediate transformations.
- Salt formation with acids improves compound stability and handling.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Purity | Advantages |
|---|---|---|---|---|---|
| Esterification (Nucleophilic substitution) | Potassium acetate + 1,1,1-trifluoro-2-chloroethane | Phase-transfer catalyst (e.g., tetrabutylammonium bromide), polar aprotic solvent | 180–210 °C, 2–8 h, 0.2–4.0 MPa | Yield up to 96.8%, purity >98% | High yield, recyclable solvent, low corrosion |
| Amidation via Coupling Reagents | 2,2,2-Trifluoroethyl amine + acetic acid derivative | Carbodiimides or other coupling agents, base | Mild temperature, controlled time | High conversion, selective amide formation | Efficient amide bond formation, adaptable |
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis to create more complex molecules.
Biology: : The compound may be utilized in the study of biological systems, particularly in understanding enzyme interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, making it suitable for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and physicochemical properties of 2-[(2,2,2-trifluoroethyl)carbamoyl]acetic acid with related trifluoroethyl-containing acetic acid derivatives:
Key Observations:
Structural Diversity: The target compound’s carbamoyl group distinguishes it from esters (e.g., phosphonoacetates ), pyrazole derivatives , and phenoxyacetic acids . Trifluoroethyl vs. Trifluoromethyl: Trifluoroethyl (-CF₃CH₂) substituents (target, ) increase lipophilicity compared to trifluoromethyl (-CF₃) groups , altering pharmacokinetic properties like membrane permeability.
Synthetic Accessibility: Trifluoroethylation is commonly achieved using reagents like [PhICH₂CF₃][OTf] (), but carbamoylation requires specialized conditions (e.g., coupling agents for amide bond formation) . Pyrazole- and phenoxy-based analogs are synthesized via established alkylation/etherification routes , whereas the target compound’s synthesis remains unreported.
Physicochemical Properties :
- The target’s carboxylic acid group confers higher water solubility than ester derivatives (e.g., trifluoroethyl acetate, CAS 406-95-1 ), but lower than phosphonate salts .
- Fluorine Content : Compounds with multiple fluorine atoms (e.g., C₉H₅F₅O₂ ) exhibit enhanced metabolic stability and electronegativity, influencing reactivity in cross-coupling reactions.
Commercial Availability: The target compound is priced at €427/50 mg (CymitQuimica ), whereas pyrazole derivatives (e.g., ) and phenoxyacetic acids are available at 95% purity, suggesting higher demand for intermediates in drug discovery.
Biological Activity
2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid is a compound characterized by the presence of a trifluoroethyl group and an acetic acid moiety. Its molecular formula is CHFNO, with a molecular weight of 185.10 g/mol. The compound features a carbamoyl functional group attached to the acetic acid structure, which influences its chemical properties and potential applications in pharmaceuticals and biochemistry.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological environments. While definitive data on its interactions is lacking, compounds with similar chemical structures have shown potential in modulating biological pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroethyl Acetate | CHFO | Ester form; used as a solvent and reagent |
| 3-Chlorophenyl[(2,2,2-trifluoroethyl)carbamoyl]acetic acid | CHClFNO | Contains a chlorophenyl group; potential anti-cancer activity |
| 2,2,2-Trifluoroethyl Trifluoroacetate | CHFO | Highly fluorinated; used in specialty applications |
These compounds illustrate the diversity within trifluoroethyl derivatives and their varying applications. The unique combination of functional groups in this compound sets it apart by offering potential pathways for drug development and material science applications.
Case Studies
While specific case studies focusing solely on this compound are scarce, research on structurally related compounds provides insights into its potential biological activities. For instance:
- Flavone Acetic Acid Analogues : A study on flavone acetic acid analogues demonstrated immunomodulatory effects that could inform future studies on similar compounds like this compound. These analogues showed significant activity in inducing cytokine gene expression in murine models .
- Pyrazole Derivatives : Research on pyrazole derivatives has highlighted their antitumor and anti-inflammatory properties. These findings suggest that structurally similar compounds may exhibit comparable biological activities .
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the introduction of the trifluoroethyl group while maintaining the integrity of the acetic acid structure. This method allows for the exploration of its chemical behavior influenced by its functional groups.
Applications in Drug Development
The potential applications of this compound span various fields including pharmaceuticals and biochemistry. Its unique structural characteristics may lead to novel therapeutic agents or materials with specific functionalities.
Q & A
Q. What are the common synthetic routes for preparing 2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : The compound is typically synthesized via coupling reactions between trifluoroethylamine derivatives and activated acetic acid precursors (e.g., carboxylic acid chlorides or anhydrides). Catalysts such as HATU or DCC are critical for facilitating amide bond formation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency .
- Temperature control : Maintaining 0–25°C minimizes side reactions (e.g., hydrolysis of intermediates).
- Reaction time : Extended durations (12–24 hours) ensure complete conversion, monitored via TLC or HPLC .
Example protocol:
| Step | Parameter | Condition |
|---|---|---|
| Coupling | Catalyst | HATU (1.2 eq) |
| Solvent | DMF (dry) | |
| Temperature | 0°C → RT (gradual) | |
| Workup | Precipitation in ice-water |
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : 1H NMR (δ 3.5–4.0 ppm for CH2CF3), 13C NMR (δ 120–125 ppm for CF3), and 19F NMR (δ -70 ppm for CF3) confirm substituent positions .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time compared to standards validates purity (>95%) .
- Mass spectrometry : ESI-MS (negative mode) to detect [M-H]⁻ ions matching theoretical molecular weight (e.g., 215.15 g/mol) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (use co-solvents like ethanol ≤10% v/v).
- Stability : Store at -20°C in inert atmosphere; degradation occurs via hydrolysis under acidic/basic conditions (pH <3 or >9) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution or enzymatic interactions?
- Methodological Answer : The CF3 group enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT, Gaussian09) reveal:
- Charge distribution : Mulliken charges show δ+ at carbonyl C=O (0.45 e) due to CF3 inductive effects .
- Enzymatic inhibition : Docking simulations (AutoDock Vina) suggest stronger binding to serine hydrolases (e.g., acetylcholinesterase) compared to non-fluorinated analogs .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:
- Standardized protocols : Fix substrate concentration (e.g., 1 mM ATP for kinase assays) and incubation time (30–60 min) .
- Dose-response validation : Use 8-point dilution series (0.1–100 µM) to calculate IC50 values; compare with positive controls (e.g., staurosporine).
- Target engagement : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational tools are effective for predicting the metabolic pathways or toxicity profile of this compound?
- Methodological Answer :
- Metabolism prediction : Use SwissADME or GLORYx to identify potential Phase I/II metabolites (e.g., hydrolysis of the amide bond).
- Toxicity screening : ProTox-II predicts hepatotoxicity (alert for mitochondrial membrane disruption) .
Example workflow:
| Tool | Input | Output |
|---|---|---|
| SwissADME | SMILES string | CYP450 3A4 substrate likelihood |
| ProTox-II | 3D structure (PDB) | LD50 (oral rat) = 300 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
